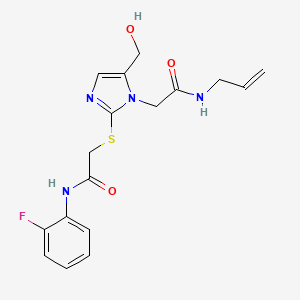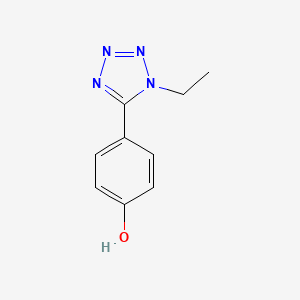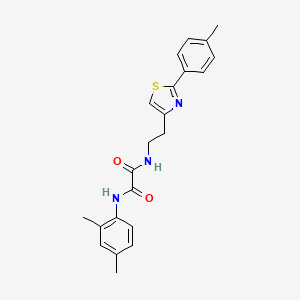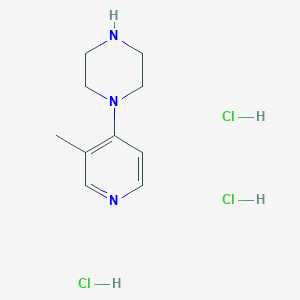![molecular formula C20H19N3O2S B2745454 Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-18-9](/img/structure/B2745454.png)
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not available .Chemical Reactions Analysis
Specific information about the chemical reactions involving Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as boiling point, melting point, density, molecular formula, and molecular weight. Unfortunately, specific information about the physical and chemical properties of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not available .Applications De Recherche Scientifique
Quantum Dot Sensitizers for Solar Cells
Quantum dots (QDs) are nanoscale semiconductor particles with unique electronic properties. Researchers have investigated using “Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” as a sensitizer in QD-based solar cells. When incorporated into the photoactive layer, this compound enhances light absorption and electron transfer, potentially improving solar cell efficiency .
Anticancer Agents
The triazine core of this compound offers a promising scaffold for designing novel anticancer agents. Researchers have explored its derivatives as potential inhibitors of cancer cell growth. By targeting specific cellular pathways, these compounds may exhibit cytotoxic effects against various cancer types .
Organic Light-Emitting Diodes (OLEDs)
OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. “Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” derivatives have been investigated as electron transport materials in OLEDs. Their high electron mobility and stability make them attractive candidates for next-generation displays .
Photodynamic Therapy (PDT) Agents
PDT is a non-invasive cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to tumor cell destruction. Researchers have explored the potential of this compound as a PDT agent, leveraging its absorption properties in the visible range .
Metal-Organic Frameworks (MOFs)
MOFs are porous materials with applications in gas storage, separation, and catalysis. The triazine-based compound can serve as a linker in MOFs, contributing to their stability and tunable properties. These frameworks find use in gas adsorption, drug delivery, and environmental remediation .
Supramolecular Chemistry
The sulfur-containing group in this compound allows for interesting supramolecular interactions. Researchers have explored its self-assembly behavior in solution and on surfaces. Understanding these interactions can lead to novel materials, sensors, and drug delivery systems .
Quantum Computing Algorithms
Given the compound’s quantum properties, it could play a role in quantum computing algorithms. Although still in its infancy, quantum computing holds immense promise for solving complex problems efficiently. Researchers are investigating how to harness the unique features of molecules like “Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate” for quantum information processing .
Drug Design and Molecular Docking Studies
Computational chemistry techniques, such as molecular docking, allow researchers to predict how a compound interacts with biological targets. By studying the binding affinity of this compound to specific proteins or enzymes, scientists can design better drugs or optimize existing ones .
Remember, scientific research is a dynamic field, and ongoing studies may reveal even more applications for this intriguing compound. Keep an eye out for exciting developments! 🌟
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(2,5-dimethylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-25-20(24)17-19(26-16-12-13(2)10-11-14(16)3)21-18(23-22-17)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMCELXCFZHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(cyclohexyl)methyl]-2-(3-nitrophenyl)acetamide](/img/structure/B2745372.png)
![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)



![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)


![7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one hcl](/img/structure/B2745386.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)
